Methyl Palmitoleate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Palmitoleate-d3: is a deuterated form of methyl palmitoleate, where three hydrogen atoms are replaced by deuterium. This compound is a methyl ester of palmitoleic acid, a monounsaturated fatty acid. The deuterium labeling makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research, due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl Palmitoleate-d3 can be synthesized through the esterification of palmitoleic acid with methanol-d3 (deuterated methanol). The reaction typically involves:
Reactants: Palmitoleic acid and methanol-d3.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The mixture is heated to around 60-70°C for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl Palmitoleate-d3 can undergo oxidation reactions, typically forming epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bond in the compound to a single bond, forming methyl palmitate-d3.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or other alkoxides.
Major Products
Oxidation: Epoxides or hydroxylated this compound.
Reduction: Methyl palmitate-d3.
Substitution: Various alkyl or aryl esters of palmitoleic acid-d3.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl Palmitoleate-d3 is used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways. Its deuterium atoms provide a distinct mass difference, making it easily traceable in mass spectrometry.
Biology
In biological research, this compound helps in understanding lipid metabolism and the role of monounsaturated fatty acids in cellular processes. It is particularly useful in studies involving fatty acid synthesis and degradation.
Medicine
This compound is employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acid derivatives. It aids in the development of drugs targeting metabolic disorders.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and nutritional supplements. Its stability and bioavailability make it a valuable ingredient in various products.
Wirkmechanismus
Methyl Palmitoleate-d3 exerts its effects primarily through its incorporation into lipid membranes and metabolic pathways. It interacts with enzymes involved in fatty acid metabolism, influencing processes such as beta-oxidation and lipid synthesis. The deuterium atoms provide stability, reducing the rate of metabolic degradation and allowing for detailed study of its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Palmitoleate: The non-deuterated form, commonly used in similar applications but lacks the traceability provided by deuterium.
Methyl Oleate: Another monounsaturated fatty acid methyl ester, differing in the position of the double bond.
Methyl Linoleate: A polyunsaturated fatty acid methyl ester, with multiple double bonds, offering different chemical and biological properties.
Uniqueness
Methyl Palmitoleate-d3 stands out due to its deuterium labeling, which enhances its stability and traceability in scientific studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required.
Eigenschaften
CAS-Nummer |
60443-58-5 |
---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
271.459 |
IUPAC-Name |
trideuteriomethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3 |
InChI-Schlüssel |
IZFGRAGOVZCUFB-ZDJLJVEESA-N |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OC |
Synonyme |
(Z)-9-Hexadecenoic Acid Methyl Ester-d3; Palmitoleic Acid Methyl Ester-d3; (Z)-9-Hexadecenoic Acid Methyl Ester-d3; Methyl (9Z)-Hexadecenoate-d3; Methyl (Z)-9-Hexadecenoate-d3; Methyl Z-9-Hexadecanoic Acid-d3; Methyl cis-9-Hexadecenoate-d3; Methyl c |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.